molecular formula C7H13BrO2 B125136 Ethyl 2-bromovalerate CAS No. 615-83-8

Ethyl 2-bromovalerate

Cat. No. B125136
CAS RN: 615-83-8
M. Wt: 209.08 g/mol
InChI Key: ORSIRXYHFPHWTN-UHFFFAOYSA-N
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Patent
US04534979

Procedure details

In analogy to the procedure given in Example 3: Ethyl 2-bromovalerate was treated with triethylphosphite to give triethyl 2-phosphonovalerate as a colorless clear liquid, b.p.=95°-110° C. (0.175 mm of Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:8][CH2:9][CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:11]([O:13][P:14]([O:18]CC)[O:15][CH2:16][CH3:17])[CH3:12]>>[CH3:10][CH2:9][CH2:8][CH:2]([P:14]([O:15][CH2:16][CH3:17])([O:13][CH2:11][CH3:12])=[O:18])[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCC(C(=O)OCC)P(=O)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.